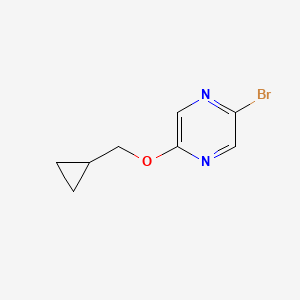

2-Bromo-5-(cyclopropylmethoxy)pyrazine

Description

Significance of Halogenated Pyrazine (B50134) Scaffolds in Modern Organic Synthesis and Materials Science

Halogenated pyrazines are particularly valuable precursors in synthetic chemistry. The presence of a halogen atom, such as bromine or chlorine, on the pyrazine ring provides a reactive site for various cross-coupling reactions, including Suzuki and Buchwald-Hartwig amination. researchgate.nettandfonline.com This reactivity makes them indispensable building blocks for constructing more complex molecules, especially in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). innospk.comcymitquimica.com The introduction of halogens can favorably influence the biological activity of molecules, with many halogenated pyrazine derivatives exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.combohrium.com

In materials science, the electron-withdrawing nature of the pyrazine ring, enhanced by halogen substituents, makes these scaffolds suitable as acceptor units in the design of donor-acceptor (D-A) type conjugated materials. mdpi.com These materials are of significant interest for their potential applications in optoelectronics, including organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors, owing to their favorable charge transfer properties. rsc.org

Overview of 2-Bromo-5-(cyclopropylmethoxy)pyrazine as a Key Synthetic Target and Intermediate

This compound is a heterocyclic compound that combines the key features of a halogenated pyrazine with a cyclopropylmethoxy substituent. This specific combination of functional groups makes it a highly valuable intermediate for synthesizing complex target molecules. The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. innospk.com The cyclopropylmethoxy group at the 5-position can influence the compound's solubility, conformational rigidity, and metabolic stability, which are important considerations in drug design.

The compound's structure is a strategic target for synthesis due to its potential as a precursor for a variety of functional molecules. Its utility as a building block is analogous to other halogenated heterocycles, which are pivotal in constructing complex frameworks. innospk.comcymitquimica.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1863286-32-1 | |

| Molecular Formula | C8H9BrN2O | |

| Molecular Weight | 229.08 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CC1COC2=CN=C(C=N2)Br | |

| InChI | InChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |

Scope and Research Objectives of the Comprehensive Academic Review

The primary objective of this review is to consolidate the understanding of this compound within the context of advanced chemical research. This article focuses on the fundamental importance of the halogenated pyrazine scaffold as a versatile platform in both organic synthesis and materials science. It specifically highlights the structural attributes of this compound that position it as a key intermediate for the development of novel compounds. The scope is strictly limited to the chemical significance of this molecule, providing a foundational reference for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(cyclopropylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQQPNNWAXZONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 5 Cyclopropylmethoxy Pyrazine

Detailed Mechanistic Investigations of Bromination Reactions

The synthesis of 2-Bromo-5-(cyclopropylmethoxy)pyrazine typically involves the electrophilic aromatic bromination of its precursor, 2-(cyclopropylmethoxy)pyrazine. The most common method for this transformation is the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724). mdpi.com

The mechanism is a classic electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The cyclopropylmethoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can donate electron density to the pyrazine (B50134) ring through resonance. This donation stabilizes the cationic intermediate, known as a sigma complex or arenium ion, that is formed during the reaction. libretexts.org

The reaction proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the pyrazine ring acts as a nucleophile, attacking the electrophilic bromine species (generated from NBS). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The electron-donating cyclopropylmethoxy group directs the incoming electrophile primarily to the C5 position (para to the methoxy (B1213986) group) and the C3 position (ortho). Theoretical and experimental studies on similar substituted aromatic systems show a high degree of regioselectivity. mdpi.com

Deprotonation : A base (which can be the succinimide anion or solvent) removes a proton from the carbon atom that formed the new bond with bromine. This step is fast and restores the aromaticity of the pyrazine ring, yielding the final product, this compound. masterorganicchemistry.comlibretexts.org

Computational analyses, such as ab initio calculations, have been used to predict the positional selectivity in electrophilic aromatic brominations, with results that align well with experimental data. mdpi.com These studies confirm that the electronic properties of the substituent group are the primary determinants of the reaction's regiochemical outcome.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the this compound is susceptible to replacement by various nucleophiles, a common reaction pathway for aryl halides. The electron-deficient nature of the pyrazine ring facilitates these nucleophilic aromatic substitution (SNAr) reactions.

The success and pathway of the nucleophilic substitution are highly dependent on the nature of the attacking nucleophile. Strong nucleophiles are generally required to displace the bromide.

Oxygen Nucleophiles : Alkoxides, such as sodium methoxide, can displace the bromine to form the corresponding methoxy-pyrazine derivative. Studies on analogous chloropyrazines show that such reactions proceed readily. rsc.org

Nitrogen Nucleophiles : Amines and amides can serve as effective nucleophiles to form aminopyrazine derivatives, which are important scaffolds in medicinal chemistry.

Sulfur Nucleophiles : Thiolates, like sodium benzyl sulfide, have been shown to be effective in displacing halogens from pyrazine rings. rsc.org

Carbon Nucleophiles : Strong carbon nucleophiles, such as organolithium reagents or Grignard reagents, can also participate in substitution reactions, though these often compete with metal-halogen exchange.

The table below summarizes the expected reactivity with different classes of nucleophiles.

| Nucleophile Class | Example Reagent | Expected Product Type |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-5-(cyclopropylmethoxy)pyrazine |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | 2-Amino-5-(cyclopropylmethoxy)pyrazine |

| Sulfur | Sodium Thiolate (NaSR) | 2-(Alkylthio)-5-(cyclopropylmethoxy)pyrazine |

| Fluoride | Potassium Fluoride (KF) | 2-Fluoro-5-(cyclopropylmethoxy)pyrazine |

In this compound, there is only one leaving group (the bromine atom), so regiochemical considerations for the substitution itself are straightforward. However, the regioselectivity becomes crucial when considering the stability of the intermediate formed during an SNAr reaction. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrazine ring are crucial for stabilizing this intermediate, particularly when the negative charge can be delocalized onto them. The presence of the electron-donating cyclopropylmethoxy group can influence the reaction rate, but the powerful electron-withdrawing effect of the ring nitrogens typically dominates, facilitating the substitution at the halogenated position.

Electrophilic Aromatic Substitution Pathways on the Pyrazine Ring

Further electrophilic aromatic substitution on the this compound ring is challenging due to the inherent electron-deficient character of pyrazine, which deactivates the ring towards electrophilic attack. However, the existing substituents guide the position of any potential substitution.

Directing Effects : The cyclopropylmethoxy group is an activating, ortho-, para-director. The bromine atom is a deactivating, but also ortho-, para-directing group.

Combined Influence : The positions ortho to the cyclopropylmethoxy group are C3 and C5. The position para is C6. The positions ortho to the bromine are C3. The position para is C5. The directing effects of both groups strongly favor substitution at the C3 position.

Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com For instance, nitration would require harsh conditions (e.g., a mixture of nitric acid and sulfuric acid) and would be expected to yield primarily 2-Bromo-3-nitro-5-(cyclopropylmethoxy)pyrazine.

| Electrophilic Reaction | Reagents | Major Expected Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-3-nitro-5-(cyclopropylmethoxy)pyrazine |

| Halogenation | Br₂ / FeBr₃ | 2,3-Dibromo-5-(cyclopropylmethoxy)pyrazine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Aryl bromides like this compound are exceptionally useful substrates for transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for creating C-C and C-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are among the most powerful methods for forming biaryl compounds and are widely used in pharmaceutical manufacturing. nih.govmdpi.com The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

The key steps, using a Suzuki reaction (coupling with a boronic acid) as an example, are:

Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with this compound. The palladium inserts itself into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. This is often the rate-limiting step.

Transmetalation : The organoborane reagent (e.g., an aryl boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. The palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

This mechanistic framework is broadly applicable to other cross-coupling reactions like the Negishi (organozinc), Stille (organotin), and Buchwald-Hartwig (C-N and C-O coupling) reactions, making this compound a versatile building block. nih.gov The efficiency of these reactions has been demonstrated on a wide range of bromo-substituted heterocyclic systems, including pyrazines, pyridines, and triazines. mdpi.commdpi.comnih.gov

Halogen Dance Reactions and Regioselective Halogen Transposition

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. This reaction can be a powerful tool for the synthesis of unusually substituted compounds that are not easily accessible through other means. The mechanism typically involves deprotonation by a strong base, followed by a series of halogen and metal exchange steps that ultimately lead to a thermodynamically more stable product.

For this compound, one could hypothesize a potential halogen dance reaction. The presence of the bromine atom and protons on the pyrazine ring makes it a candidate for such a rearrangement under suitable basic conditions. However, without experimental studies, the propensity of this specific molecule to undergo a halogen dance, the regioselectivity of such a transposition, and the optimal reaction conditions remain purely speculative. Factors such as the nature of the base, solvent, and temperature would all play a critical role in determining the outcome of such a reaction.

Oxidation and Reduction Chemistry of the Pyrazine Moiety

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature suggests that the pyrazine moiety in this compound would be more susceptible to reduction than oxidation.

Oxidation: The oxidation of the pyrazine ring typically requires strong oxidizing agents and often leads to the formation of N-oxides. The presence of the electron-donating cyclopropylmethoxy group might slightly increase the electron density of the ring, potentially making it marginally more susceptible to oxidation compared to unsubstituted pyrazine. However, the specific conditions required and the resulting products for this compound have not been documented.

Reduction: Conversely, the electron-deficient nature of the pyrazine ring makes it amenable to reduction. Catalytic hydrogenation or the use of dissolving metal reductions could potentially reduce the pyrazine ring. The bromine substituent could also be susceptible to reduction or hydrogenolysis, depending on the reaction conditions. The selective reduction of either the pyrazine ring or the carbon-bromine bond would be a key challenge, and no studies have been published to date that address this for this compound.

Intermolecular Interactions and Chemical Activation in Solution Phase

The intermolecular interactions of this compound in solution are expected to be governed by a combination of factors, including its dipole moment and the potential for hydrogen bonding and other weak interactions. The two nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors, which could lead to interactions with protic solvents or other hydrogen bond donors.

The cyclopropylmethoxy group introduces a region of non-polarity, which could engage in van der Waals interactions. The bromine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.

Chemical activation of the molecule in solution could be achieved through various means. For instance, coordination of a Lewis acid to one of the nitrogen atoms would increase the electron deficiency of the pyrazine ring, potentially activating it towards nucleophilic attack. Similarly, in the context of transition metal-catalyzed cross-coupling reactions, the activation of the carbon-bromine bond is a critical step, typically achieved through oxidative addition to a low-valent metal center. While these are general principles of chemical activation, the specific behavior and reactivity of this compound in such scenarios have not been experimentally determined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Conformation

Density Functional Theory (DFT) Investigations of Electronic and Geometric Structures

No published DFT studies specifically investigating the electronic and geometric structures of 2-Bromo-5-(cyclopropylmethoxy)pyrazine are currently available.

Conformational Analysis and Exploration of Energy Landscapes

There is no available research on the conformational analysis or the exploration of the energy landscapes for this compound.

Bond Order and Electronic Configuration Analysis

Specific bond order and electronic configuration analyses for this compound have not been reported in the scientific literature.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital analysis, including the determination of HOMO-LUMO energy levels and the corresponding energy gap for this compound, has not been documented.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

There are no NBO analysis or charge transfer characterization studies specifically for this compound available in the public record.

Spectroscopic Property Predictions and Correlations

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are instrumental in the structural elucidation and vibrational assignment of molecules. For this compound, DFT calculations can predict the vibrational frequencies and intensities, which can then be correlated with experimental data.

The predicted vibrational spectrum would exhibit characteristic modes of the pyrazine (B50134) ring, the cyclopropyl (B3062369) group, and the C-Br and C-O bonds.

Pyrazine Ring Vibrations : The pyrazine ring will have characteristic stretching and bending vibrations. In related chlorinated pyrazine derivatives, ring stretching modes are observed in the 1000-1600 cm⁻¹ region. researchgate.net The ring breathing mode, a key vibrational signature, is also expected in this region. researchgate.net

C-H Vibrations : The aromatic C-H stretching vibrations of the pyrazine ring are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching modes of the cyclopropyl and methylene (B1212753) groups will also appear in this region. C-H in-plane and out-of-plane bending vibrations are expected at lower frequencies. researchgate.net

C-Br and C-O Vibrations : The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The C-O stretching vibrations of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range.

The table below presents a hypothetical correlation of key vibrational modes for this compound based on studies of similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| Pyrazine Ring Stretch | 1000 - 1600 | researchgate.net |

| C-O-C Stretch | 1000 - 1300 | |

| C-Br Stretch | 500 - 700 |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural assignment and confirmation of organic molecules. For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazine ring and the cyclopropylmethoxy group. The chemical shifts of the pyrazine protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the cyclopropylmethoxy group. The protons of the cyclopropyl and methylene groups would appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would provide information about the carbon framework. The carbon atoms of the pyrazine ring would exhibit chemical shifts characteristic of aromatic heterocyclic systems, with the carbon atom attached to the bromine atom showing a significant shift. The carbon atoms of the cyclopropylmethoxy group would have chemical shifts typical for aliphatic ethers. The reliability of this method has been verified by experimental data from various NMR experiments on substituted pyrazines. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. For this compound, TD-DFT calculations can provide insights into the electronic transitions, including the absorption maxima (λmax) and the nature of the molecular orbitals involved.

The UV-Vis spectrum of pyrazine itself exhibits characteristic absorption bands. mdpi.com The introduction of bromo and cyclopropylmethoxy substituents is expected to cause a shift in these absorption bands. The bromo group may cause a bathochromic (red) shift, while the electron-donating cyclopropylmethoxy group is also likely to induce a red shift and potentially increase the intensity of the absorption bands.

The calculations would likely reveal π → π* and n → π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The HOMO is expected to be localized primarily on the pyrazine ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO is likely to be distributed over the pyrazine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability and chemical reactivity. Studies on other pyrazine derivatives have shown that substituents can significantly alter the HOMO-LUMO gap and thus the electronic absorption properties. nih.gov

Solvent Effects on Molecular Properties and Reactivity (e.g., Polarizable Continuum Model (PCM))

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent by representing it as a continuous dielectric medium. wikipedia.org

For this compound, PCM calculations can be employed to study how its geometry, electronic structure, spectroscopic properties, and reactivity are affected by solvents of different polarities. The model calculates the electrostatic interactions between the solute and the solvent continuum. wikipedia.org

In a polar solvent, it is expected that the dipole moment of this compound would increase compared to the gas phase. This can lead to shifts in its vibrational and electronic absorption spectra. For instance, a red shift (bathochromic shift) in the UV-Vis spectrum is often observed for polar molecules in polar solvents. The reactivity of the molecule can also be altered, as the solvent can stabilize charged intermediates or transition states. While PCM primarily accounts for electrostatic interactions, it is important to note that in some solvents, non-electrostatic effects can also be significant. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Solution Phase Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can offer a detailed understanding of its conformational dynamics, flexibility, and interactions with its environment, particularly in the solution phase.

Solution phase studies using MD are particularly valuable for understanding how a molecule interacts with its surrounding solvent molecules. These interactions can significantly influence the molecule's properties and reactivity. Simulations can reveal the formation of solvation shells around the molecule and quantify the strength of these interactions. Studies on other substituted pyrazines have utilized MD simulations to understand their binding mechanisms with transport proteins like Human Serum Albumin (HSA), showing that such interactions can enhance the stability of the protein. researchgate.net A similar approach for this compound could predict its behavior in biological systems.

Illustrative Data from a Hypothetical MD Simulation:

The following interactive table presents hypothetical data that could be obtained from a 100-nanosecond MD simulation of this compound in different solvents. This data could be used to compare the compound's structural behavior in various environments.

| Solvent | Average RMSD (Å) | Average Radius of Gyration (Å) | Average SASA (Ų) |

| Water | 1.8 ± 0.3 | 4.5 ± 0.2 | 350 ± 15 |

| Ethanol | 1.5 ± 0.2 | 4.3 ± 0.1 | 375 ± 10 |

| Chloroform | 1.3 ± 0.2 | 4.2 ± 0.1 | 390 ± 12 |

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability.

Radius of Gyration (Rg): A measure of the molecule's compactness.

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to the solvent, providing insight into its interaction with the surrounding environment.

Advanced Electron Density Topological Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Advanced electron density topological analyses provide a detailed picture of the chemical bonding and electronic structure of a molecule. Methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and quantify the localization of electrons, offering a chemically intuitive understanding of covalent bonds, lone pairs, and atomic shells. jussieu.frwikipedia.orgnih.gov

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org ELF values range from 0 to 1, where high values (close to 1) indicate regions of high electron localization, such as in covalent bonds and lone pairs. researchgate.net For this compound, an ELF analysis could precisely characterize the nature of the C-Br bond, the aromatic C-C and C-N bonds within the pyrazine ring, and the C-O bond of the ether group. It would also clearly delineate the regions occupied by the lone pairs on the nitrogen and oxygen atoms.

The Localized Orbital Locator (LOL) provides similar information to ELF, often with a clearer distinction between bonding and non-bonding regions. researchgate.netresearchgate.net LOL analysis is based on the kinetic energy density and can effectively map the features of chemical bonding. nih.gov Applying LOL to this compound would allow for a detailed quantification of the electron density associated with each bond and lone pair, providing insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. nih.gov Such topological analyses have been successfully applied to understand bonding characteristics and non-covalent interactions in other heterocyclic compounds. researchgate.net

Illustrative Data from a Hypothetical ELF/LOL Analysis:

This interactive table shows hypothetical integrated electron populations for various basins (regions of localized electrons) in this compound, as would be determined by an ELF or LOL analysis.

| Basin Type | Associated Atoms | Integrated Electron Population (e) |

| Core | C (pyrazine) | ~2.2 |

| Core | N (pyrazine) | ~2.1 |

| Core | Br | ~28.1 |

| Lone Pair | N1 (pyrazine) | ~2.5 |

| Lone Pair | N4 (pyrazine) | ~2.5 |

| Lone Pair | O (ether) | ~2.6 (x2) |

| Bonding | C-Br | ~1.9 |

| Bonding | C-N (pyrazine) | ~2.8 |

| Bonding | C-O (ether) | ~2.1 |

This type of detailed electronic structure information is invaluable for understanding the fundamental chemical nature of this compound and for predicting its behavior in chemical reactions.

Advanced Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient system, which influences the regioselectivity of its functionalization. While the existing bromine and cyclopropylmethoxy groups direct subsequent reactions, direct C-H functionalization offers a modern and efficient route to introduce additional complexity. Strategies for regioselective C-H functionalization on nitrogen-containing heterocycles are often guided by the electronic nature of the ring and the directing capability of existing substituents. nih.govrsc.org

For 2,5-substituted pyrazines, C-H functionalization would target the C-3 and C-6 positions. The specific outcome depends on the reaction mechanism and the directing groups involved. For instance, in related heterocyclic systems like imidazo[1,2-a]pyrazines, the regioselectivity of metalation and subsequent functionalization can be controlled by the choice of organometallic reagents and the presence of other substituents. nih.gov In some cases, N-oxides of the pyrazine ring can be used to activate specific C-H bonds towards metal-catalyzed arylation or alkenylation, often directing functionalization to the positions ortho to the N-oxide. mdpi.com The interplay between the electron-donating cyclopropylmethoxy group and the electron-withdrawing bromo group, along with the two nitrogen atoms, dictates the most acidic protons, guiding deprotonation-based functionalization strategies.

Post-Synthetic Modification of the Bromine Atom as a Versatile Handle

The bromine atom at the C-2 position serves as a highly versatile functional handle, enabling a wide array of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Br bond in 2-Bromo-5-(cyclopropylmethoxy)pyrazine is a prime site for the formation of new carbon-carbon bonds, significantly expanding the molecular framework. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted pyrazine. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.orgnih.gov For analogous bromo-heterocycles, a variety of palladium catalysts and ligands have proven effective. harvard.eduorganic-chemistry.org

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromopyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is highly efficient for creating sp-sp² carbon-carbon bonds and has been successfully applied to various brominated nitrogen heterocycles, including 2-amino-3-bromopyridines. semanticscholar.orgscirp.orgresearchgate.netscirp.org

Negishi Coupling: Involving the reaction of the bromopyrazine with an organozinc reagent, the Negishi coupling is another powerful tool for C-C bond formation. Nickel or palladium catalysts can be employed, and the reaction is noted for its ability to couple with secondary alkylzinc halides without isomerization. rsc.org

Stille Coupling: This reaction utilizes organotin reagents as coupling partners. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. libretexts.org

Table 1: Representative Palladium-Catalyzed C-C Cross-Coupling Reactions for Bromo-Heterocycles

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Key Features |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands (e.g., SPhos, XPhos) | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.orgharvard.edu |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI / Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.orgscirp.org |

| Negishi | Organozinc Reagents | Pd(dppf)Cl₂, NiCl₂(dppe) | High reactivity, functional group tolerance. rsc.org |

| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerates a wide range of functional groups, but tin reagents are toxic. libretexts.org |

The bromine atom can also be substituted with various heteroatoms, which is crucial for modulating the pharmacological properties of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the bromopyrazine with primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org The development of specialized phosphine ligands has enabled the amination of a wide variety of aryl and heteroaryl halides with excellent yields and functional group tolerance. nih.govnih.gov

Ullmann Condensation: A classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Modern protocols often use soluble copper catalysts with ligands like 1-methyl-imidazole, allowing for milder reaction conditions compared to the traditional high-temperature requirements. acs.orgacs.org This reaction can be used to introduce anilines (Goldberg reaction), phenols (Ullmann ether synthesis), or thiols. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to SNAr reactions, especially when activated by the bromo substituent. Strong nucleophiles, such as alkoxides or thiolates, can directly displace the bromide ion. The reaction proceeds through a Meisenheimer complex intermediate and is favored by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org For highly electron-deficient heterocycles, this reaction can proceed even without metal catalysis. organic-chemistry.org

Table 2: Key Reactions for Carbon-Heteroatom Bond Formation

| Reaction Name | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Precatalyst / Phosphine Ligand (e.g., XPhos, t-BuXPhos) | C-N |

| Ullmann Condensation | Amines, Alcohols, Thiols | CuI, CuCl / Ligand (e.g., phenanthroline, 1-methyl-imidazole) | C-N, C-O, C-S |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | Often catalyst-free; base-mediated | C-O, C-S, C-N |

Modifications of the Cyclopropylmethoxy Group

The cyclopropylmethoxy moiety offers another avenue for structural diversification through reactions involving either the cyclopropyl (B3062369) ring or the ether linkage.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening and rearrangement reactions, typically under conditions that generate a cationic intermediate. nih.govcdnsciencepub.com The cyclopropylmethyl cation is known to rearrange rapidly to cyclobutyl and homoallyl cations. thieme-connect.deroaldhoffmann.com Treatment of this compound with certain electrophiles or under acidic conditions could potentially trigger such rearrangements, leading to the formation of derivatives containing cyclobutoxy or butenyloxy side chains. These rearrangements are often characteristic of cationic processes, providing a synthetic route to isomeric structures that would be difficult to access directly. nih.gov

The ether linkage in the cyclopropylmethoxy group can be cleaved, providing a hydroxyl group on the pyrazine ring and liberating the cyclopropylmethanol (B32771) portion. This cleavage is typically achieved under harsh conditions using strong acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered carbon, which in this case would be the methylene (B1212753) carbon of the cyclopropylmethyl group. libretexts.org The resulting 2-bromo-5-hydroxypyrazine is a valuable intermediate that can be further functionalized at the hydroxyl position (e.g., through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions). Selective cleavage of a cyclopropylmethyl ether has been demonstrated using strong acids like trifluoroacetic acid (TFA). tandfonline.com

Heterocycle Annulation and Fusion Strategies (e.g., Pyrrolopyrazines)

The construction of fused heterocyclic systems, particularly pyrrolopyrazines, from 2-bromo-5-alkoxypyrazine precursors represents a significant area of synthetic exploration. These annulation and fusion strategies typically leverage the reactivity of the bromo substituent, facilitating the formation of new rings onto the pyrazine core. Palladium-catalyzed reactions are instrumental in these transformations, enabling the coupling of the pyrazine ring with various partners to initiate the cyclization process.

One common approach involves the palladium-catalyzed coupling of a 2-halopyrazine with a suitably functionalized pyrrole derivative. For instance, the Suzuki cross-coupling reaction between a bromo- or dibromodihydropyrrolo[1,2-a]pyrazine and an arylboronic acid can afford substituted pyrrolopyrazines in good yields. nih.govSimilarly, Stille and Negishi coupling reactions provide pathways to heteroaryl-substituted derivatives. nih.gov A direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines can be achieved through a palladium(II)-catalyzed cascade coupling and intramolecular cyclization of phenylboronic acids with 2-carbonyl- or 2-formylpyrroloacetonitriles. researchgate.netAnother strategy involves the palladium-trifluoroacetate-catalyzed carbo-palladation reaction of pyrrole-2-carbonitriles and aryl boronic acids, which allows for a diversity-oriented synthesis of pyrrolo[1,2-a]pyrazines with a broad substrate scope. researchgate.netkorea.ac.kr Furthermore, the annulation of a pyrrole ring onto a 2-pyridyl cation in the gas phase suggests the possibility of similar reactions with pyrazine systems, proceeding through a polar [4+2+] cycloaddition followed by ring contraction. nih.govWhile direct examples commencing from "this compound" are not extensively detailed in the literature, the established reactivity of analogous 2-bromopyrazines in palladium-catalyzed annulation reactions provides a strong precedent for its utility in constructing pyrrolopyrazine scaffolds and other fused heterocycles. These methods highlight the potential for creating complex, polycyclic structures with diverse functionalities.

Strategic Incorporation into Larger Molecular Architectures and Materials

The unique electronic and structural characteristics of "this compound" make it an attractive building block for the synthesis of larger, functional molecules and materials. Its strategic incorporation can impart desirable properties for applications ranging from complex organic synthesis to the development of advanced materials.

Design as Scaffolds for Complex Organic Synthesis

The pyrazine moiety serves as a valuable scaffold in the design and synthesis of complex organic molecules, including natural products and their analogues. nih.govThe presence of the bromo substituent on "this compound" provides a reactive handle for a variety of cross-coupling reactions, allowing for its integration into more intricate molecular frameworks. For instance, pyrazine-containing compounds are key components in a number of biologically active molecules, and synthetic strategies often rely on the functionalization of a pre-existing pyrazine core. researchgate.netnih.gov The versatility of the pyrazine scaffold is demonstrated in the total synthesis of natural products like Alocasin A, where a double Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) with a 3-borylindole was a key step. nih.govThis highlights how brominated pyrazines can act as central building blocks to link different molecular fragments. The development of robust synthetic pathways using such scaffolds is crucial for accessing complex architectures and exploring their potential in medicinal chemistry and other fields. klinger-lab.demdpi.com

Role in Organic Optoelectronic Materials Development

Pyrazine derivatives are increasingly recognized for their potential in the development of organic optoelectronic materials due to their favorable charge transfer properties. rsc.orgThe electron-deficient nature of the pyrazine ring makes it a suitable component in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, which are fundamental to the design of organic semiconductors, solar cells, and light-emitting diodes. rsc.orguky.edu The incorporation of pyrazine units into π-conjugated materials can significantly influence their electronic and photophysical properties. rsc.orgFor example, pyrazine-based materials are being explored for their application in solar cells and field-effect transistors. rsc.orgThe synthesis of pyrazine-based hole transport layers for use in perovskite solar cells has been reported, demonstrating the utility of this heterocycle in enhancing device performance. The pyrazine core can improve charge transfer properties and molecular planarity, which are critical for efficient hole mobility.

Furthermore, the fusion of pyrazine with other aromatic systems, such as perylene imides, has led to the development of n-type organic semiconductors. These materials often exhibit enhanced absorption in the visible spectrum, a desirable characteristic for optoelectronic applications. Although direct applications of "this compound" in this field are not yet widely documented, its structure is analogous to precursors used in the synthesis of these advanced materials, suggesting its potential as a valuable building block.

Applications in Chemical Probe Design and Molecular Tool Development (excluding biological outcomes)

The pyrazine scaffold is a versatile platform for the design of chemical probes and molecular tools for various scientific applications. nih.govfrontiersin.orgmdpi.comThe development of fluorescent probes based on a pyrazine core allows for the detection and imaging of specific analytes and biological processes, though the focus here is on the chemical design principles. rsc.org A common strategy in the design of fluorescent probes is the creation of donor-acceptor-donor (D-A-D) type molecules, where the pyrazine ring acts as the electron acceptor. nih.govfrontiersin.orgThis molecular architecture can lead to compounds with large Stokes shifts, high photostability, and tunable emission properties. nih.govfrontiersin.orgFor instance, a pyrazine-bridged D-A-D fluorescent probe has been synthesized for live-cell imaging, demonstrating the potential of this molecular design. nih.govfrontiersin.orgThe synthesis of such probes often involves Suzuki coupling reactions to attach donor moieties to a central pyrazine core. nih.govfrontiersin.org Furthermore, pyrazine-pyridone biheteroaryl-based fluorescent sensors have been developed. In these systems, the pyrazine unit, with its strong π-acceptor ability, influences the coordination and fluorescent properties of the sensor. mdpi.comThe design of these molecular tools relies on the fundamental principles of photochemistry and coordination chemistry, where the pyrazine moiety plays a crucial role in modulating the electronic structure and, consequently, the signaling mechanism of the probe.

Structure Chemical Reactivity Relationships and Design Principles

Influence of Substituents on Pyrazine (B50134) Ring Reactivity and Selectivity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electron deficiency makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution. The reactivity and selectivity of 2-Bromo-5-(cyclopropylmethoxy)pyrazine are further modulated by the strong, competing electronic effects of its two substituents.

The bromine atom and the cyclopropylmethoxy group exert opposing electronic influences on the pyrazine ring, creating a finely balanced system.

Bromine Atom: As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density of the pyrazine ring. This enhances the electrophilicity of the carbon atom to which it is attached (C2), making it a prime target for nucleophilic substitution and a key site for metal-catalyzed cross-coupling reactions.

The net result of these competing effects is a pyrazine ring that is highly polarized. The C2 and C6 positions are the most electron-deficient, while the C3 and C5 positions are comparatively more electron-rich due to the influence of the adjacent nitrogen and oxygen atoms, respectively.

| Component | Inductive Effect (-I / +I) | Mesomeric Effect (-M / +M) | Overall Impact on Pyrazine Ring |

|---|---|---|---|

| Pyrazine Ring Nitrogens | -I (Strong) | -M (Strong) | Strongly electron-withdrawing, deactivates the ring. |

| Bromine (at C2) | -I (Strong) | +M (Weak) | Net electron-withdrawing, activates C2 for nucleophilic attack/coupling. |

| Cyclopropylmethoxy (at C5) | -I (Weak, from Oxygen) | +M (Strong, from Oxygen) | Net electron-donating, increases electron density, particularly at C3 and N4. |

The cyclopropylmethoxy group, while electronically significant, also introduces considerable steric bulk. The spatial arrangement of this group is dictated by rotation around the C5-O and O-CH₂ bonds. Computational studies on analogous molecules, such as cyclopropyl (B3062369) methyl ketone, suggest that conformations that minimize steric clash are heavily favored. uwlax.edu In this compound, the cyclopropylmethoxy group likely adopts a conformation where the bulky cyclopropyl ring is oriented away from the pyrazine ring.

This preferred conformation creates a sterically hindered environment around the adjacent N4 nitrogen and the C6 position. Consequently, the approach of bulky reagents to these sites is impeded, which can be a critical factor in controlling reaction selectivity. For instance, reactions involving the N4 nitrogen, such as protonation or coordination, may be slower compared to those at the less hindered N1 position.

Regioselectivity Control in Derivatization Reactionskhanacademy.org

The distinct electronic and steric environment of each position on the this compound ring allows for a high degree of regioselectivity in derivatization reactions. The C2-Br bond is the most prominent reactive site for transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi). nih.govnih.gov

Several factors contribute to the preferential reactivity at the C2 position:

Electronic Activation: The C2 carbon is directly attached to the electronegative bromine and is adjacent to the N1 nitrogen, making it the most electron-deficient carbon on the ring and thus highly susceptible to the oxidative addition step in palladium-catalyzed cycles. researchgate.netresearchgate.net

Leaving Group Ability: Bromide is an excellent leaving group, facilitating these substitution reactions.

Steric Accessibility: The C2 position is sterically unencumbered compared to positions adjacent to the cyclopropylmethoxy group.

This inherent reactivity allows for the selective replacement of the bromine atom with a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, leaving the rest of the molecule intact. nih.govnih.gov This principle is widely exploited in the synthesis of complex pyrazine derivatives. For example, the double Suzuki–Miyaura coupling of 2,5-dibromopyrazine (B1339098) demonstrates the high reactivity of these positions. nih.gov In polyhalogenated systems, the reaction site is typically determined by the relative electrophilicity and steric environment of the carbon-halogen bonds. mdpi.com

Rational Design for Tuned Chemical Properties

The predictable reactivity of this compound makes it an excellent scaffold for the rational design of molecules with tailored chemical properties. By selectively modifying the molecule at its reactive sites, one can systematically tune its electronic and intermolecular characteristics.

The baseline chemical personality of the molecule includes an electrophilic C2 carbon and nucleophilic nitrogen atoms. This balance can be precisely modulated through regioselective derivatization.

Tuning Nucleophilicity: Conversely, coupling with an electron-donating group (e.g., a methoxyphenyl group) would increase the electron density of the pyrazine system. This would, in turn, increase the basicity and nucleophilicity of the ring nitrogen atoms, making them more potent ligands for metal coordination or stronger hydrogen bond acceptors.

A key feature in the rational design of molecules containing halogens is the control of intermolecular interactions, particularly halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. science.gov

In this compound, the electron-withdrawing nature of the pyrazine ring polarizes the C2-Br bond, creating a significant, electropositive σ-hole on the bromine atom. This makes the bromine a potent halogen bond donor. The strength of this interaction can be influenced by several factors:

Halogen Bond Donor Strength: The electrophilicity of the σ-hole on the bromine is enhanced by the electron-deficient pyrazine ring.

Halogen Bond Acceptor: The N4 nitrogen of an adjacent molecule is an excellent halogen bond acceptor due to its available lone pair. The N1 nitrogen is also a potential acceptor, though it is sterically more accessible.

This ability to form directional and tunable halogen bonds is a powerful tool in crystal engineering, allowing for the design of supramolecular assemblies with specific architectures and properties. jyu.fi

| Factor | Influence on Halogen Bond Strength | Example in this compound |

|---|---|---|

| Electron-withdrawing character of the attached ring | Increases σ-hole, strengthens the bond. | The pyrazine ring strongly enhances the bromine's σ-hole. |

| Polarizability of the halogen | Increases down the group (I > Br > Cl). | Bromine forms moderately strong halogen bonds. |

| Nucleophilicity of the acceptor | Stronger nucleophiles form stronger bonds. | Pyrazine nitrogen (N4) is a good acceptor site. |

| Steric hindrance | Can prevent optimal alignment for bonding. | The cyclopropylmethoxy group may influence which intermolecular geometries are favored. |

Impact of Structural Variations on Molecular Geometry and Electronic Distribution

The bromine atom, being highly electronegative, acts as an electron-withdrawing group through induction, pulling electron density away from the pyrazine ring. This effect is most pronounced at the adjacent carbon atoms. Conversely, the cyclopropylmethoxy group is generally considered an electron-donating group due to the oxygen atom's lone pairs participating in resonance with the aromatic system. researchgate.net This donation of electron density tends to increase the electron richness of the pyrazine ring, particularly at the ortho and para positions relative to the ether linkage.

The interplay between the electron-withdrawing bromo group and the electron-donating cyclopropylmethoxy group creates a complex electronic landscape across the molecule. nih.gov Computational studies on similar substituted pyrazines and pyridines using Density Functional Theory (DFT) have shown that such push-pull systems can lead to significant polarization of the molecule. researchgate.netmostwiedzy.pl This polarization influences the molecule's reactivity, with the electron-deficient sites becoming more susceptible to nucleophilic attack and the electron-rich sites more prone to electrophilic attack.

The presence of these substituents also affects the bond lengths and angles of the pyrazine ring, although significant deviation from planarity is not expected. The steric bulk of the cyclopropylmethoxy group is not substantial enough to cause major distortions in the ring's geometry.

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

|---|---|---|---|

| Bromo | 2 | Electron-withdrawing (inductive) | Decreases |

| Cyclopropylmethoxy | 5 | Electron-donating (resonance) | Increases |

Strategies for Enhancing Synthetic Accessibility and Efficiency

The synthetic accessibility of this compound is a critical consideration for its potential applications. Efficient synthetic routes aim for high yields, regioselectivity, and the use of readily available starting materials. thieme.de General strategies for the synthesis of disubstituted pyrazines often involve the construction of the pyrazine ring from acyclic precursors or the functionalization of a pre-existing pyrazine core. researchgate.net

A plausible and efficient strategy for the synthesis of this compound would likely involve a regioselective approach. One common method for introducing substituents at specific positions on the pyrazine ring is through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on halogenated pyrazine intermediates. nih.gov

For instance, a potential synthetic pathway could start from a dihalopyrazine, such as 2,5-dibromopyrazine. Regioselective substitution of one bromine atom with the cyclopropylmethoxy group could be achieved under controlled conditions. The sodium or potassium salt of cyclopropylmethanol (B32771) can be reacted with 2,5-dibromopyrazine in a suitable solvent, where the more reactive bromine atom undergoes nucleophilic substitution.

Alternatively, a more convergent approach could involve the condensation of an α-dicarbonyl compound with a 1,2-diamine, a classic method for pyrazine synthesis. By carefully choosing substituted precursors, the desired this compound could be assembled. However, controlling the regioselectivity of such condensations can be challenging.

To enhance efficiency, modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) are invaluable for forming C-N and C-C bonds on the pyrazine ring with high selectivity and yield. researchgate.net While not directly applicable for the ether linkage in the target molecule, these methods are crucial for creating a diverse range of pyrazine derivatives.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of a dihalopyrazine with a cyclopropylmethoxide salt. | Direct, potentially high-yielding. | Controlling regioselectivity can be difficult. |

| Ring Synthesis from Acyclic Precursors | Condensation of a substituted α-dicarbonyl with a 1,2-diamine. | Builds the core and introduces substituents simultaneously. | Regioselectivity is often poor. |

Green Chemistry Principles in the Synthesis and Transformation of Pyrazine Derivatives

Atom Economy Maximization and Waste Prevention

A core principle of green chemistry is the maximization of atom economy, which focuses on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. jocpr.comrsc.org Reactions with high atom economy are inherently more efficient and environmentally benign.

Dehydrogenative coupling reactions represent a powerful strategy for constructing pyrazine (B50134) rings with high atom economy. acs.org For instance, the synthesis of 2,5-dialkyl-substituted pyrazines has been achieved through the dehydrogenative self-coupling of 2-aminoalcohols catalyzed by an earth-abundant manganese pincer complex. acs.org This transformation is exceptionally atom-economical, generating only hydrogen gas and water as byproducts. acs.org Such methodologies avoid the use of stoichiometric reagents that would otherwise end up as waste. acs.org Cross-dehydrogenative couplings are also recognized as a uniquely atom-economical and direct strategy for forming the critical C-N bonds in heterocyclic synthesis. researchgate.net

Table 1: Comparison of Atom Economy in Pyrazine Synthesis Methods This table provides a conceptual comparison between traditional and modern synthetic approaches.

| Feature | Traditional Synthesis (e.g., Condensation with Stoichiometric Oxidant) | Dehydrogenative Coupling |

|---|---|---|

| Starting Materials | α-Diketone, 1,2-Diamine | 2-Aminoalcohol |

| Reagents/Catalysts | Stoichiometric Oxidizing Agent | Catalytic Manganese Complex |

| Byproducts | Reduced form of oxidant, salts | H₂ gas, H₂O |

| Atom Economy | Lower | High (approaching 100%) |

| Waste Generation | Significant | Minimal |

Development and Application of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the replacement of volatile organic compounds (VOCs) with safer, more sustainable alternatives. numberanalytics.com

Deep Eutectic Solvents (DES) as Sustainable Alternatives

Deep Eutectic Solvents (DESs) have emerged as a class of green solvents with significant potential in organic synthesis. researchgate.netresearchgate.net They are typically composed of a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), and are characterized by being inexpensive, renewable, nontoxic, and biodegradable. acs.orgacs.org

In the context of pyrazine synthesis, choline (B1196258) chloride-based DESs have been successfully employed as both the solvent and catalyst. acs.orgacs.org For example, the self-condensation of D-glucosamine to produce the pyrazine derivative deoxyfructosazine (DOF) was effectively carried out in a choline chloride/urea (CCU) medium. acs.org This approach avoids the need for additional nitrogen sources, which improves atom economy over other routes. acs.org The catalytic activity of the DES system can be further enhanced by the addition of amino acids as "green cocatalysts," with arginine showing the ability to nearly double the yield of DOF. acs.org

Table 2: Effect of Different DES and Co-catalysts on Deoxyfructosazine (DOF) Yield Data sourced from studies on the self-condensation of D-glucosamine at 100 °C. acs.org

| DES Medium (HBA/HBD) | Co-catalyst | Reaction Time (min) | DOF Yield (%) |

|---|---|---|---|

| Choline Chloride/Urea (CCU) | None | 150 | 13.5 |

| Choline Chloride/Urea (CCU) | Arginine | 150 | 26.5 |

| Choline Chloride/Urea (CCU) | Aspartic Acid | 150 | 24.5 |

| Choline Chloride/Urea (CCU) | Lysine | 150 | 22.2 |

| Choline Chloride/Glycerol (CCG) | None | 150 | Not Detected |

Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. numberanalytics.com While the low solubility of many organic compounds can be a limitation, its application in heterocyclic synthesis is a key goal for sustainable chemistry. Pyrazine itself is moderately soluble in water, a property that can be leveraged in certain synthetic protocols. solubilityofthings.com

Research has explored the role of water in pyrazine synthesis, particularly in conjunction with other green media. In the synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media, the influence of water was investigated. rsc.org It was found that the addition of small amounts of water could drastically reduce the viscosity of the reaction medium while preserving high product yields. rsc.org This can improve mass transfer and handling without compromising the reaction's efficiency. Furthermore, microwave-assisted synthesis of related heterocycles like pyrazoles has been successfully performed in aqueous media, demonstrating the feasibility of water-based green protocols. dergipark.org.tr

Ionic Liquids and Solventless Reaction Conditions

Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govacs.orgias.ac.in In pyrazine synthesis, ILs can function as both the reaction medium and the catalyst. A novel chitosan-immobilized ionic liquid has been used to catalyze the synthesis of various pyrazine derivatives at ambient temperature, achieving excellent product yields (>99%) and allowing for the catalyst to be recycled. nih.govacs.org Amino acid ionic liquids have also been developed as environmentally friendly catalysts for the conversion of biomass-derived materials like D-glucosamine into pyrazine derivatives. acs.org

Eliminating the solvent entirely represents an even greener approach. researchgate.net Solvent-free, or neat, reactions reduce waste, simplify purification, and can lead to improved energy efficiency and shorter reaction times. researchgate.net Several solvent-free methods for pyrazine synthesis have been developed. One such method is a one-pot reaction between 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate (B1210297) under catalyst-free and solvent-free conditions, providing excellent yields. researchgate.net Another innovative solvent-free technique is mechanochemistry, where mechanical force (e.g., ball-milling) is used to initiate reactions. thieme-connect.com This has been applied to Sonogashira couplings on pharmaceutically relevant pyrazines, drastically reducing or eliminating the need for solvents. thieme-connect.com

Energy Efficiency in Synthetic Processes

Microwave and Ultrasound Assistance for Accelerated Reactions

Microwave irradiation and ultrasound have emerged as powerful tools for improving energy efficiency in organic synthesis. researchgate.net These non-conventional energy sources can dramatically reduce reaction times from hours or days to minutes. ingentaconnect.commdpi.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. rsc.org This technique has been successfully applied to the synthesis of pyrazine derivatives. In the synthesis of pyrazinamide (B1679903) derivatives via an aminodehalogenation reaction, microwave irradiation reduced the required reaction time from 24 hours under conventional heating to just 30 minutes, while also increasing the yield. ingentaconnect.com Similarly, the synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media under microwave irradiation proceeded at unprecedentedly fast rates. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazinamide Derivatives ingentaconnect.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 24 hours | Moderate |

| Microwave Irradiation | 30 minutes | Increased |

Ultrasound-assisted synthesis , or sonication, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. semanticscholar.orgnih.gov This energy-efficient method has been used to synthesize imidazo[1,2-a]pyrazine-fused β-carbolines, resulting in faster reactions and higher yields compared to conventional heating. semanticscholar.org The application of ultrasound can reduce reaction times from days to hours and decrease the required amount of solvent by three- to five-fold, further enhancing the green credentials of the process. mdpi.com The synthesis of related pyrazoline heterocycles under ultrasound also highlights the benefits of reduced energy consumption and solvent use. nih.govnih.gov

Design for Ambient Temperature and Pressure Reaction Conditions

Operating chemical reactions at ambient temperature and pressure is a core principle of green chemistry, as it minimizes energy consumption and reduces the need for specialized, high-pressure equipment. In the context of pyrazine synthesis, several methodologies have been developed that proceed efficiently under these mild conditions.

A notable approach involves the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com This classical route to pyrazines can be conducted at room temperature in aqueous methanol (B129727) with a catalytic amount of potassium tert-butoxide, offering an environmentally benign pathway to various pyrazine derivatives. researchgate.netresearchgate.net For instance, the reaction of benzil (B1666583) with ethylene (B1197577) diamine in the presence of t-BuOK proceeds smoothly at room temperature. researchgate.net This method avoids the harsh conditions and tedious work-up procedures associated with other synthetic routes. tandfonline.com

Another example is the synthesis of quinoxalines (benzopyrazines) from 1,2-diketones and o-phenylenediamine (B120857) in an aqueous solution at room temperature, catalyzed by indium chloride. researchgate.net The use of water as a solvent further enhances the green credentials of this protocol. The development of such methods, which avoid high temperatures and pressures, is crucial for the sustainable production of complex pyrazine derivatives.

Table 1: Examples of Pyrazine Synthesis at Ambient Temperature

| Reactants | Catalyst/Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1,2-Diketones, 1,2-Diamines | t-BuOK | Aqueous Methanol | Room Temp. | Pyrazine derivatives | researchgate.net |

| 1,2-Diketone, o-Phenylenediamine | Indium Chloride (10 mol%) | Water | Room Temp. | Quinoxaline derivatives | researchgate.net |

Catalysis for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, lower energy requirements, and reduced waste generation. The synthesis of pyrazines has benefited significantly from the development of novel catalytic systems.

Transition metal catalysts, particularly those based on palladium, have been extensively used for C-C and C-X bond formation on the pyrazine ring. rsc.orgresearchgate.net Reactions such as Suzuki, Sonogashira, and Stille couplings enable the introduction of various functional groups onto the pyrazine core. rsc.orgresearchgate.net For example, palladium-catalyzed amination of chloroheteroarenes, including chloropyrazines, can be achieved at ambient temperature. organic-chemistry.org

More recently, catalysts based on earth-abundant and less toxic metals like manganese have emerged as sustainable alternatives to noble-metal catalysts. nih.govacs.org Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, producing only hydrogen gas and water as byproducts. nih.govacs.org Other catalytic systems, including copper-chromium, have been employed for the synthesis of pyrazines from diamines and epoxides or alkanolamines. tandfonline.comtandfonline.com

Development of Recyclable and Reusable Catalyst Systems

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which reduces costs and minimizes waste. chemistryviews.org In the realm of heterocyclic synthesis, significant progress has been made in developing recyclable catalyst systems.

For instance, a Copper(II) Metal-Organic Framework (MOF) has been demonstrated as a recyclable heterogeneous catalyst for the synthesis of substituted pyridines. acs.org This catalyst could be recovered by centrifugation and reused for multiple cycles without a significant loss in activity. acs.org The principles behind such heterogeneous catalysts are directly applicable to pyrazine synthesis. The use of solid-supported catalysts or catalysts that can be precipitated out of the reaction mixture simplifies separation and recycling. chemistryviews.org One study on pyrazine chemistry noted a catalyst that demonstrated excellent recyclability, highlighting the ongoing efforts in this area. researchgate.net The development of such systems for the synthesis of specific pyrazine derivatives remains an active area of research.

Biocatalytic Approaches for Chemo-, Regio-, and Enantioselectivity

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of sustainability and selectivity. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, aligning perfectly with green chemistry principles. researchgate.netnih.gov

In the synthesis of pyrazine derivatives, biocatalytic methods have been developed to produce asymmetric pyrazines with high yields. researchgate.net One approach employs L-threonine dehydrogenase to generate aminoacetone in situ from L-threonine, which then undergoes dimerization and electrophile incorporation to form trisubstituted pyrazines. researchgate.net This method is scalable and operates in an environmentally benign manner. researchgate.net

Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines. nih.govrsc.org This enzymatic approach simplifies reaction steps and minimizes the use of hazardous reagents. rsc.org The reactions can be conducted at mild temperatures (e.g., 45 °C) in greener solvents like tert-amyl alcohol. nih.govrsc.org

Table 2: Comparison of Biocatalytic vs. Traditional Synthesis of Pyrazinamide Derivatives

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (Lipozyme® TL IM) | Reference |

|---|---|---|---|

| Reagents | Thionyl chloride, activating agents (DMAP) | Pyrazine esters, amines | nih.gov |

| Solvents | DMF, THF | tert-amyl alcohol | nih.gov |

| Temperature | Often elevated | 45 °C | nih.govrsc.org |

| Byproducts | Toxic and hazardous byproducts | Minimal | nih.gov |

| Green Profile | Lower | Higher | nih.govrsc.org |

Reduction of Derivatization Steps and Auxiliary Substance Usage

Simplifying synthetic routes by reducing the number of steps, particularly derivatization and protection/deprotection steps, is a key green chemistry objective. One-pot syntheses, where multiple transformations occur in a single reactor, are highly desirable as they reduce solvent use, energy consumption, and waste generation.

Several greener, one-pot methods for pyrazine synthesis have been reported. tandfonline.comresearchgate.nettandfonline.com These methods often involve the direct condensation of readily available starting materials, circumventing the need for intermediate isolation and purification. tandfonline.com The use of biocatalysis also contributes to the reduction of derivatization steps. For example, the enzymatic synthesis of pyrazinamide derivatives is a one-step process that avoids the generation of pyrazinyl chloride intermediates, which is common in traditional routes. nih.gov

The choice of solvents and auxiliary substances is also critical. Green chemistry encourages the use of safer solvents, such as water or bio-based solvents like tert-amyl alcohol, and the elimination of toxic reagents. researchgate.netnih.gov The development of solvent-free reaction conditions is an ultimate goal.

In-Process Monitoring and Control for Real-Time Optimization of Green Syntheses

To ensure efficiency and safety, and to minimize waste, real-time monitoring and control of chemical processes are essential. Process Analytical Technology (PAT) provides tools for in-line, on-line, and at-line analysis of critical process parameters, enabling real-time optimization. digitellinc.com

In the context of green synthesis, PAT can be used to monitor reaction progress, identify the formation of byproducts, and determine the optimal endpoint of a reaction, thereby preventing unnecessary energy consumption and reagent use. digitellinc.com Continuous flow chemistry, which offers enhanced heat and mass transfer, precise temperature control, and easier automation, is particularly well-suited for integration with in-process monitoring. nih.govrsc.org

The continuous-flow enzymatic synthesis of pyrazinamide derivatives is an excellent example of this synergy. nih.govrsc.org By continuously monitoring the output of the reactor, the flow rate, temperature, and substrate concentrations can be adjusted in real-time to maximize yield and purity while minimizing waste. This approach is highly scalable and represents a significant step towards greener pharmaceutical manufacturing. nih.govdigitellinc.com

Advanced Analytical Characterization Techniques in Pyrazine Chemistry

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Bromo-5-(cyclopropylmethoxy)pyrazine, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, multi-nuclei)

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring and the cyclopropylmethoxy substituent. The two protons on the pyrazine ring would appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm. The methylene (B1212753) protons of the methoxy (B1213986) bridge would likely resonate as a doublet around δ 4.0-4.5 ppm, coupled to the adjacent cyclopropyl (B3062369) proton. The cyclopropyl group itself would present a more complex set of multiplets in the upfield region, typically between δ 0.3 and 1.2 ppm, due to the unique chemical and magnetic environments of its protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom. The carbon atoms of the pyrazine ring are expected to appear in the downfield region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropylmethoxy group will resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H3 | ~8.2 | - |

| Pyrazine-H6 | ~8.0 | - |

| O-CH₂ | ~4.1 | ~70 |

| Cyclopropyl-CH | ~1.2 | ~12 |

| Cyclopropyl-CH₂ | ~0.6, ~0.4 | ~4 |

| Pyrazine-C2 (C-Br) | - | ~140 |

| Pyrazine-C3 | - | ~145 |

| Pyrazine-C5 (C-O) | - | ~155 |

| Pyrazine-C6 | - | ~135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrazine ring would be observed around 3000-3100 cm⁻¹. The C-N stretching vibrations within the pyrazine ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazine ring vibrations are often strong in the Raman spectrum, aiding in the confirmation of the heterocyclic core.

Table 2: Expected IR Absorption Bands for this compound Expected values are based on characteristic group frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=N, C=C Stretch (Ring) | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

| C-Br Stretch | < 700 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, is expected to exhibit characteristic π → π* and n → π* transitions. The presence of the bromine and cyclopropylmethoxy substituents will influence the position and intensity of these absorption bands. The λmax values can provide insights into the extent of conjugation within the molecule.

Mass Spectrometry Techniques (LC-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis